Dimethyl hexasulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

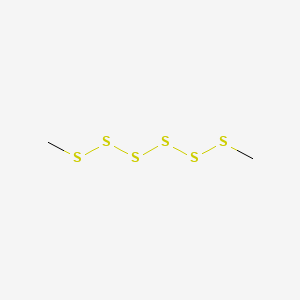

Structure

2D Structure

3D Structure

Properties

CAS No. |

22015-54-9 |

|---|---|

Molecular Formula |

C2H6S6 |

Molecular Weight |

222.5 g/mol |

IUPAC Name |

(methylhexasulfanyl)methane |

InChI |

InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3 |

InChI Key |

IFPVWYIKESOXEL-UHFFFAOYSA-N |

Canonical SMILES |

CSSSSSSC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Dimethyl Hexasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl hexasulfide (CH₃S₆CH₃). Given the limited availability of direct literature on this specific polysulfane, this document outlines a plausible synthetic approach based on established methods for organic polysulfane preparation and details the expected characterization data based on trends observed in homologous series.

Introduction

This compound is an organic polysulfane characterized by a linear chain of six sulfur atoms flanked by two methyl groups. Organic polysulfanes are of increasing interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. They are known to release signaling molecules such as hydrogen sulfide (H₂S) and can participate in various redox reactions within biological systems. This guide serves as a technical resource for the preparation and detailed analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically results in a mixture of dimethyl polysulfanes with varying sulfur chain lengths. The following protocol is a generalized method designed to favor the formation of longer-chain polysulfanes, from which the hexasulfide can be isolated. This approach is adapted from known procedures for the synthesis of dialkyl polysulfanes.

Experimental Protocol: Reaction of Dimethyl Disulfide with Elemental Sulfur

This method involves the direct reaction of dimethyl disulfide with elemental sulfur at an elevated temperature.

Materials:

-

Dimethyl disulfide (CH₃SSCH₃)

-

Elemental sulfur (S₈)

-

Anhydrous toluene (solvent)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

A three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet is charged with elemental sulfur (4 molar equivalents relative to dimethyl disulfide).

-

Anhydrous toluene is added to the flask to create a slurry.

-

The flask is flushed with argon or nitrogen to establish an inert atmosphere.

-

Dimethyl disulfide (1 molar equivalent) is added to the stirred slurry.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the formation of higher-order polysulfanes and the consumption of dimethyl disulfide. The reaction is typically allowed to proceed for several hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude mixture of dimethyl polysulfanes.

Purification

Isolation of this compound from the product mixture requires chromatographic separation.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is suitable for the separation of these nonpolar compounds.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient profile will need to be optimized to achieve baseline separation of the different polysulfanes.

-

Detection: A UV detector set to a wavelength in the range of 220-250 nm can be used for detection, as the S-S bonds exhibit UV absorbance in this region.

-

Fraction Collection: Fractions corresponding to the elution time of this compound are collected. The identity of the peak can be confirmed by subsequent mass spectrometry analysis of the collected fractions.

-

Post-Purification: The solvent is removed from the collected fractions under reduced pressure to yield purified this compound.

Characterization of this compound

The following sections detail the expected analytical data for the characterization of the purified compound.

Physical and Chemical Properties

A summary of the computed and expected physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₆S₆ |

| Molecular Weight | 222.46 g/mol |

| Appearance | Expected to be a pale yellow oil |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, toluene), insoluble in water |

| Boiling Point | Higher than dimethyl pentasulfide |

| Density | Greater than 1 g/mL |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide key information about the structure of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur chain.

| Nucleus | Expected Chemical Shift (δ) in CDCl₃ | Multiplicity |

| ¹H | 2.55 - 2.65 ppm | Singlet |

| ¹³C | 25 - 30 ppm | Singlet |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Relative Intensity |

| 222 | [CH₃S₆CH₃]⁺ (Molecular Ion) | Low to Medium |

| 190 | [CH₃S₅CH₃]⁺ | Medium |

| 158 | [CH₃S₄CH₃]⁺ | Medium |

| 126 | [CH₃S₃CH₃]⁺ | High |

| 94 | [CH₃S₂CH₃]⁺ | High |

| 79 | [CH₃S₂]⁺ | Medium |

| 64 | [S₂]⁺ | Medium |

| 47 | [CH₃S]⁺ | High (Base Peak) |

| 45 | [CHS]⁺ | Medium |

Table 3: Predicted Mass Spectrometry Fragmentation Pattern for this compound.

The fragmentation is expected to proceed via cleavage of the S-S and C-S bonds, with the loss of sulfur atoms (S, S₂) being a prominent pathway. The methylthio cation (CH₃S⁺) is often a stable and abundant fragment in the mass spectra of methyl polysulfanes.

Raman spectroscopy is an excellent technique for observing the S-S bond vibrations in polysulfanes.

| Raman Shift (cm⁻¹) | Assignment |

| ~440 - 480 | S-S stretching vibrations |

| ~680 - 700 | C-S stretching vibrations |

Table 4: Predicted Raman Shifts for this compound.

The S-S stretching region may show multiple peaks due to the different vibrational modes of the hexasulfide chain.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, organic polysulfanes are generally recognized as donors of sulfane sulfur and can influence cellular processes involving redox signaling. They are known to interact with thiol-containing proteins and can release H₂S, which is a key gaseous signaling molecule.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The presented protocols and expected data are based on the established chemistry of organic polysulfanes. Further research is required to optimize the synthesis for higher yields and to fully elucidate the specific biological roles of this intriguing molecule. The methodologies and data presented herein should serve as a valuable resource for researchers venturing into the study of long-chain organic polysulfanes.

The Ubiquitous Presence of Dimethyl Polysulfides: A Deep Dive into Their Natural Occurrence, Biosynthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl polysulfides, a class of volatile organosulfur compounds with the general formula CH₃SₙCH₃ (where 'n' is the number of sulfur atoms), are integral to the chemical ecology and physiology of a diverse range of organisms. From imparting the characteristic aromas of many common foods to playing crucial roles in cellular signaling and defense, these molecules are of significant interest to researchers in fields spanning from food science to pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of dimethyl polysulfides, their biosynthesis, and their multifaceted biological activities, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Natural Occurrence of Dimethyl Polysulfides

Dimethyl polysulfides are widespread in nature, contributing to the chemical profiles of bacteria, fungi, plants, and animals. Their presence is often linked to the metabolism of sulfur-containing amino acids, primarily methionine.

In Plants

Plants, particularly those from the Allium (e.g., garlic, onions, leeks) and Brassica (e.g., cabbage, broccoli, cauliflower) genera, are well-known producers of a variety of organosulfur compounds, including dimethyl polysulfides.[1][2] These compounds are major contributors to the distinct flavors and aromas of these vegetables.[1] In garlic (Allium sativum), diallyl disulfide and diallyl trisulfide are predominant, with concentrations varying depending on the preparation method.[1][3] For instance, one study found that a single clove of garlic contained approximately 0.0296% diallyl disulfide and 0.0093% diallyl trisulfide.[3] Chinese chives (Allium tuberosum) also contain significant amounts of dimethyl disulfide and dimethyl trisulfide, with the highest concentrations often found in the seeds.[4] In heated Welsh onions (Allium fistulosum), dimethyl trisulfide and dimethyl tetrasulfide concentrations have been observed to increase significantly.[5]

In Fungi

Fungi are also notable producers of volatile sulfur compounds. For example, dimethyl trisulfide is a key aroma component in some cheese varieties, where it is produced by fungal activity.[6] The common stinkhorn fungus, Phallus impudicus, emits a foul odor to attract insects for spore dispersal, and dimethyl trisulfide is a major contributor to this scent.[6]

In Bacteria

Bacteria play a crucial role in the biogeochemical cycling of sulfur and are significant producers of dimethyl polysulfides. In marine environments, bacteria are involved in the degradation of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound produced by phytoplankton, leading to the formation of dimethyl sulfide (DMS) and other related compounds.[7] Some marine bacteria possess the dmdA gene, which is involved in DMSP demethylation, a key step in this process.[7][8] In soil, bacteria such as Bacillus sp. can produce dimethyl disulfide, which has been shown to promote plant growth.[9]

In Marine Organisms

The marine sulfur cycle is heavily influenced by the production and transformation of dimethylated sulfur compounds. Phytoplankton are the primary producers of DMSP, which is then catabolized by bacteria and other marine organisms, releasing DMS into the atmosphere where it influences cloud formation.[8][10] While DMS is the most studied compound in this cycle, dimethyl polysulfides are also present and contribute to the complex chemical ecology of marine ecosystems.

In Decomposing Tissues

The process of decomposition of organic matter, particularly animal tissues, involves microbial activity that breaks down sulfur-containing amino acids, leading to the release of a variety of volatile sulfur compounds, including dimethyl trisulfide.[6] This compound is a known attractant for blowflies, which are important in the forensic analysis of decomposition.[6]

Quantitative Data on Dimethyl Polysulfide Occurrence

The concentration of dimethyl polysulfides can vary significantly depending on the organism, its physiological state, and environmental conditions. The following tables summarize some of the available quantitative data.

| Organism | Compound | Concentration | Reference |

| Garlic (Allium sativum) | Diallyl disulfide | 0.0248 - 0.0296% | [3] |

| Garlic (Allium sativum) | Diallyl trisulfide | 0.0087 - 0.0093% | [3] |

| Chinese Chive (Allium tuberosum) Seeds | Diallyl disulfide | 57.02% of total volatile sulfur compounds | [4] |

| Chinese Chive (Allium tuberosum) Seeds | Dimethyl trisulfide | 28.16% of total volatile sulfur compounds | [4] |

| Cooked Brassicaceous Vegetables | Dimethyl trisulfide | Major aroma component | [10] |

Note: Data is presented as reported in the cited literature and may vary based on analytical methods and sample preparation.

Biosynthesis of Dimethyl Polysulfides

The primary precursor for the biosynthesis of dimethyl polysulfides in most organisms is the amino acid methionine. The biosynthetic pathway involves a series of enzymatic reactions that can vary between organisms. A generalized pathway is outlined below.

Experimental Protocols

Accurate detection and quantification of volatile and often reactive dimethyl polysulfides require specialized analytical techniques. Furthermore, studying their biological effects necessitates well-defined experimental models.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Dimethyl Polysulfides in Plant Material

This method is widely used for the extraction and analysis of volatile organic compounds from various matrices.[5][11][12]

1. Sample Preparation:

-

Homogenize a known weight of fresh plant material (e.g., garlic, onion) in deionized water.

-

Transfer a precise volume of the homogenate into a headspace vial.

-

Add an internal standard (e.g., d-labeled polysulfide) for accurate quantification.

2. HS-SPME Procedure:

-

Place the vial in a temperature-controlled autosampler.

-

Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60°C) to allow for the adsorption of volatile compounds.[5][11]

3. GC-MS Analysis:

-

Desorb the trapped analytes from the SPME fiber in the hot injector of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Quantify the target dimethyl polysulfides by comparing their peak areas to that of the internal standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Polysulfides

HPLC can be used for the analysis of less volatile or derivatized polysulfides.[13][14][15]

1. Sample Preparation and Derivatization:

-

Extract polysulfides from the biological matrix using a suitable solvent.

-

For inorganic polysulfides, derivatize with an alkylating agent like methyl trifluoromethanesulfonate to form stable dimethylpolysulfanes.[13][15]

-

For organic polysulfides, direct injection may be possible depending on their properties.

2. HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Use a mobile phase gradient (e.g., acetonitrile/water) to separate the different polysulfide species.

-

Detect the eluted compounds using a UV detector at a characteristic wavelength (e.g., 220-254 nm).[13][15]

-

Quantify the polysulfides based on a calibration curve generated from standards of known concentrations.

Protocol 3: In Vivo Model of Myocardial Ischemia-Reperfusion Injury for Cardioprotective Studies

Animal models are crucial for evaluating the therapeutic potential of dimethyl polysulfides.[16][17][18][19][20]

1. Animal Model:

-

Use a suitable animal model, such as male Sprague-Dawley rats or mice.[16][20]

-

Induce myocardial ischemia by temporarily ligating a coronary artery (e.g., the left anterior descending artery) for a specific duration (e.g., 30-45 minutes).[16][17]

-

Remove the ligature to allow for reperfusion of the heart tissue.

2. Treatment:

-

Administer the dimethyl polysulfide compound (e.g., diallyl trisulfide) at a specific dose and time point (e.g., just before reperfusion).[16][17]

-

Include a vehicle control group that receives the solvent without the active compound.

3. Assessment of Cardioprotection:

-

Measure infarct size using triphenyltetrazolium chloride (TTC) staining.

-

Assess cardiac function using echocardiography or a Langendorff isolated heart system.

-

Analyze biochemical markers of cardiac damage (e.g., troponin levels).[17]

-

Investigate molecular mechanisms by analyzing tissue samples for markers of oxidative stress, apoptosis, and inflammation.

Protocol 4: In Vivo Model of Cyanide Poisoning for Antidote Efficacy Testing

Dimethyl trisulfide has shown promise as a cyanide antidote.[21][22][23][24]

1. Animal Model:

-

Use a suitable animal model, such as mice or swine.[21]

-

Induce cyanide poisoning by administering a lethal dose of a cyanide salt (e.g., potassium cyanide) via an appropriate route (e.g., subcutaneous or intravenous injection).

2. Treatment:

-

Administer dimethyl trisulfide at various doses and time points relative to the cyanide exposure (e.g., pre-treatment, simultaneous treatment, or post-treatment).[21]

-

Include a control group that receives a saline injection instead of the antidote.

3. Efficacy Assessment:

-

Monitor survival rates and time to death.

-

Observe for clinical signs of cyanide toxicity (e.g., seizures, respiratory distress).

-

Measure blood cyanide and thiocyanate levels to assess the detoxification process.

Signaling Pathways Modulated by Dimethyl Polysulfides

Dimethyl polysulfides and their metabolites, particularly hydrogen sulfide (H₂S), are now recognized as important signaling molecules that modulate a variety of cellular processes.

The Keap1-Nrf2 Antioxidant Response Pathway

A key mechanism by which polysulfides exert their protective effects is through the activation of the Keap1-Nrf2 pathway.[6][25][26][27][28][29][30][31][32] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Polysulfides can cause the persulfidation of specific cysteine residues on Keap1.[6][25] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[6] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[29][32]

H₂S and Protein Persulfidation

Many of the biological effects of dimethyl polysulfides are mediated through the release of hydrogen sulfide (H₂S).[25][33][34][35] H₂S, in turn, can lead to a post-translational modification of proteins known as persulfidation, where a sulfhydryl group (-SH) on a cysteine residue is converted to a persulfide group (-SSH).[25][33][34][35] This modification can alter the structure and function of proteins, thereby modulating their activity in various signaling pathways.[33][35] Protein persulfidation is now considered a key mechanism of H₂S-mediated signaling.[33][34][35]

Activation of TRPA1 Channels

Dimethyl trisulfide and other polysulfides have been identified as potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][6][36][37][38][39] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. Its activation by polysulfides leads to an influx of calcium ions, which can trigger various cellular responses, including the release of neuropeptides and the modulation of inflammatory and pain pathways.[2][36]

Conclusion

Dimethyl polysulfides are a fascinating and biologically significant class of natural products. Their widespread occurrence across different kingdoms of life highlights their fundamental roles in chemical communication, metabolism, and cellular signaling. For researchers, scientists, and drug development professionals, a deeper understanding of the quantitative distribution, biosynthesis, and mechanisms of action of these compounds opens up new avenues for the development of novel therapeutics, particularly in the areas of cardiovascular disease, antioxidant therapies, and as antidotes for poisoning. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for furthering research into the intriguing world of dimethyl polysulfides.

References

- 1. sabraojournal.org [sabraojournal.org]

- 2. Dimethyl Trisulfide Diminishes Traumatic Neuropathic Pain Acting on TRPA1 Receptors in Mice [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Sulfide and Polysulfides as Biological Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biogeographic traits of dimethyl sulfide and dimethylsulfoniopropionate cycling in polar oceans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of bacterial DMSP-degrading gene diversity, abundance, and expression in marine surface water environments [openscholar.uga.edu]

- 9. [PDF] Quantitative Analysis of Allylmethyl Sulfide, Dimethyl Disulfide, and Dipropyl Sulfide in Biopesticides Containing Allium sativum Extract Using Gas Chromatography Mass Spectrometry–Head Space Sampler | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The polysulfide diallyl trisulfide protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diallyl trisulfide ameliorates myocardial ischemia-reperfusion injury by reducing oxidative stress and endoplasmic reticulum stress-mediated apoptosis in type 1 diabetic rats: role of SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms [mdpi.com]

- 20. scienceopen.com [scienceopen.com]

- 21. Intramuscular dimethyl trisulfide: Efficacy in a large swine model of acute severe cyanide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 25. Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Reactive Sulfur Species-Mediated Activation of the Keap1-Nrf2 Pathway by 1,2-Naphthoquinone through Sulfenic Acids Formation under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Contribution of NRF2 to sulfur metabolism and mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. Investigation of the Role of the TRPA1 Ion Channel in Conveying the Effect of Dimethyl Trisulfide on Vascular and Histological Changes in Serum-Transfer Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Examination of the Effect of Dimethyl Trisulfide in Acute Stress Mouse Model with the Potential Involvement of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 38. preprints.org [preprints.org]

- 39. Examination of the Effect of Dimethyl Trisulfide in Acute Stress Mouse Model with the Potential Involvement of the TRPA1 Ion Channel - Repository of the Academy's Library [real.mtak.hu]

Spectroscopic Profile of Dimethyl Hexasulfide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the dialkyl polysulfide family, compounds that are of growing interest in medicinal chemistry and materials science due to the unique reactivity of their polysulfide chain. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This technical guide provides a summary of available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Given the scarcity of experimental data for this specific polysulfide, this guide also details the computational methodologies that serve as a powerful tool for predicting its spectroscopic properties. Furthermore, generalized experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate further research.

Introduction

Dialkyl polysulfides (R-Sₙ-R) are characterized by a chain of sulfur atoms and are known for their diverse biological activities, including the release of signaling molecules like hydrogen sulfide (H₂S). This compound, with its six-sulfur chain, represents a subject of interest for understanding the structure-activity relationships within this class of compounds. Spectroscopic techniques such as NMR, IR, and Raman are indispensable for the structural elucidation and purity assessment of such molecules. This guide aims to consolidate the known spectroscopic data and provide a framework for the future spectroscopic investigation of this compound.

Spectroscopic Data of this compound

Experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature. The primary available data is a ¹³C NMR spectrum. In the absence of comprehensive experimental data, computational chemistry provides a reliable alternative for predicting the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The following table summarizes the available experimental and theoretical ¹³C NMR data for this compound.

| Atom | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 42.5[1] | 35-45 |

Note: The predicted chemical shift range is an estimate based on computational studies of similar organosulfur compounds.

¹H NMR Spectroscopy

No experimental ¹H NMR data for this compound has been published. Computational predictions suggest a singlet in the region of 2.5-3.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ | 2.5 - 3.0 | Singlet |

Note: The predicted chemical shift is based on DFT calculations for related dimethyl polysulfides.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

Predicted IR and Raman Data

Due to the lack of experimental spectra, the following table presents predicted vibrational frequencies for key stretching modes in this compound, based on DFT calculations.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (asymmetric) | ~2980 | ~2980 | Medium (IR), Strong (Raman) |

| C-H stretch (symmetric) | ~2920 | ~2920 | Medium (IR), Strong (Raman) |

| C-S stretch | ~700-750 | ~700-750 | Strong (IR), Medium (Raman) |

| S-S stretch | ~400-500 | ~400-500 | Weak (IR), Strong (Raman) |

Experimental and Computational Protocols

Synthesis of this compound

A general method for the synthesis of dialkyl polysulfides can be adapted for this compound. This typically involves the reaction of a methylating agent with a solution of sodium polysulfide, which can be generated in situ from sodium sulfide and elemental sulfur.

Generalized Synthesis Protocol:

-

Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as water or ethanol.

-

Addition of Sulfur: To the stirred solution, add elemental sulfur (S₈) in the desired stoichiometric amount to form hexasulfide anions. The mixture is typically heated to facilitate the dissolution of sulfur and the formation of the polysulfide chain.

-

Methylation: Cool the reaction mixture and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise. The reaction is often exothermic and may require cooling to control the temperature.

-

Work-up and Purification: After the addition is complete, continue stirring at room temperature for several hours. The organic layer containing the dimethyl polysulfides is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Caption: Synthetic workflow for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are usually required compared to ¹H NMR.

IR and Raman Spectroscopy Protocol

Sample Preparation:

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates for IR spectroscopy. For Raman spectroscopy, the liquid sample can be placed in a glass capillary tube.

Data Acquisition:

-

FT-IR Spectroscopy: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

-

FT-Raman Spectroscopy: The spectrum is acquired using a Fourier Transform (FT) Raman spectrometer, often with a near-infrared laser excitation source (e.g., 1064 nm) to minimize fluorescence. The scattered light is collected and analyzed.

Computational Spectroscopy Protocol

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules.

Workflow for Computational Spectroscopy:

Caption: Computational workflow for predicting spectroscopic data.

Methodology Details:

-

Geometry Optimization: The 3D structure of this compound is first optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to predict the IR and Raman spectra and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing to a standard compound like tetramethylsilane (TMS).

Conclusion

While experimental spectroscopic data for this compound remains limited, this guide provides the currently available information and outlines a clear path forward for its comprehensive characterization. The synergy between computational prediction and experimental verification is key to advancing our understanding of this and other long-chain polysulfides. The provided protocols offer a starting point for researchers to synthesize and analyze this compound, paving the way for further exploration of its chemical and biological properties.

References

The Enduring Chain: A Technical Guide to the Discovery and History of Long-chain Polysulfanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polysulfanes, organic compounds bearing a linear chain of three or more sulfur atoms (R-Sn-R, n ≥ 3), have transitioned from chemical curiosities to key players in cellular signaling and therapeutic development. Initially encountered as components of complex sulfur mixtures, their inherent instability and challenging characterization long veiled their significance. This technical guide provides an in-depth exploration of the historical milestones, foundational synthetic methodologies, and detailed analytical techniques that have illuminated the world of long-chain polysulfanes. Furthermore, it delves into their burgeoning role in redox biology, offering a comprehensive resource for researchers navigating this exciting frontier.

A Historical Perspective: From Ancient Concoctions to Discrete Molecules

The history of polysulfanes is deeply intertwined with the broader history of sulfur chemistry. For millennia, polysulfidic mixtures, such as "liver of sulfur" (Hepar sulphuris), were utilized for medicinal and alchemical purposes without an understanding of their precise chemical nature. These concoctions, typically generated by reacting elemental sulfur with alkaline substances, contained a complex array of polysulfide anions.

The transition from these undefined mixtures to the isolation and characterization of discrete long-chain polysulfane molecules was a gradual process. A pivotal figure in the systematic study of sulfur compounds was Jöns Jacob Berzelius , who in the early 19th century laid much of the groundwork for modern chemistry, including the determination of atomic weights and the development of chemical notation.[1][2][3][4] While not directly credited with the isolation of long-chain organic polysulfanes, his work fostered the analytical rigor necessary for their eventual discovery.

The deliberate synthesis and characterization of well-defined long-chain polysulfanes are most significantly attributed to the pioneering work of Fritz Fehér and his research group in the mid-20th century. Fehér's systematic investigation into hydrogen polysulfanes (H2Sn) and their reactions provided the first robust methods for creating and identifying these elusive molecules, laying the foundation for the synthesis of their organic derivatives.

Synthesis of Long-chain Polysulfanes: Key Experimental Protocols

The synthesis of long-chain polysulfanes requires careful control of reaction conditions to prevent disproportionation and decomposition. Two classical and effective methods are detailed below.

The Fehér Synthesis: Reaction of Dichloropolysulfanes with Thiols

This method, a cornerstone in polysulfane chemistry, involves the condensation of a dichloropolysulfane of a specific chain length with a thiol. The dichloropolysulfane acts as a sulfur chain donor.

Experimental Protocol:

Objective: To synthesize a dialkyl tetrasulfane (R-S4-R) from a thiol (R-SH) and dichlorodisulfane (S2Cl2).

Materials:

-

Dichlorodisulfane (S2Cl2)

-

An appropriate thiol (e.g., ethanethiol)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with inert gas.

-

Reaction Setup: The thiol is dissolved in the anhydrous solvent and placed in the reaction flask. The solution is cooled to a low temperature (typically -20 °C to 0 °C) using an appropriate cooling bath to minimize side reactions.

-

Addition of Dichlorodisulfane: A solution of dichlorodisulfane in the same solvent is added dropwise from the dropping funnel to the stirred thiol solution under a constant stream of inert gas. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol, for example, by thin-layer chromatography (TLC). The reaction is typically stirred for several hours at low temperature.

-

Workup: Once the reaction is complete, the reaction mixture is allowed to warm to room temperature. The mixture is then washed sequentially with water and a dilute solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the pure dialkyl tetrasulfane.

Reaction of Dithiols with Dichloropolysulfanes

This method is particularly useful for the synthesis of cyclic polysulfanes, but can also be adapted for the synthesis of long-chain polymeric or oligomeric polysulfanes.

Experimental Protocol:

Objective: To synthesize a cyclic polysulfane from a dithiol and a dichloropolysulfane.

Materials:

-

A suitable dithiol (e.g., 1,2-ethanedithiol)

-

A dichloropolysulfane of desired chain length (e.g., SCl2)

-

Anhydrous, non-polar solvent (e.g., diethyl ether or carbon disulfide)

-

High-dilution setup (optional, to favor cyclization over polymerization)

-

Inert gas atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A large, three-necked round-bottom flask is equipped with two dropping funnels and a nitrogen inlet. The flask contains a large volume of the stirred, anhydrous solvent.

-

High-Dilution Conditions: To promote intramolecular cyclization, the reaction is carried out under high-dilution conditions. This is achieved by the slow, simultaneous addition of dilute solutions of the dithiol and the dichloropolysulfane from the two separate dropping funnels into the large volume of stirred solvent.

-

Reaction: The reaction is typically carried out at room temperature and stirred for several hours to overnight.

-

Workup and Purification: The workup and purification are similar to the Fehér synthesis, involving washing, drying, and removal of the solvent. The crude product is then purified by chromatography or recrystallization to isolate the desired cyclic polysulfane.

Structural and Spectroscopic Characterization

The unambiguous identification of long-chain polysulfanes relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and dihedral angles of the sulfur chain.

| Compound | S-S Bond Length (Å) | C-S-S Bond Angle (°) | S-S-S Bond Angle (°) | S-S-S-S Dihedral Angle (°) |

| Di-tert-butyl trisulfane | 2.062, 2.064 | 104.2, 104.3 | 106.5 | - |

| Di-tert-butyl tetrasulfane | 2.043, 2.073, 2.043 | 104.1, 103.8 | 107.2, 107.5 | 89.5 |

| Dibenzyl trisulfane | 2.055, 2.057 | 103.5, 103.6 | 106.8 | - |

Note: Data are representative and can vary slightly depending on the crystal packing and substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for confirming the structure of the organic substituents and for assessing the purity of the polysulfane. The chemical shifts of protons and carbons alpha to the sulfur chain are particularly informative.

| Compound | 1H Chemical Shift (ppm, α-protons) | 13C Chemical Shift (ppm, α-carbon) |

| Diethyl trisulfane | ~2.8 | ~35 |

| Diethyl tetrasulfane | ~2.9 | ~36 |

| Di-n-propyl trisulfane | ~2.7 | ~43 |

| Di-n-propyl tetrasulfane | ~2.8 | ~44 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and the length of the sulfur chain. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to prevent fragmentation of the labile sulfur chain. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition.

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for studying the S-S bonds in polysulfanes. The S-S stretching vibrations typically appear in the 400-500 cm-1 region of the spectrum, and the number and position of these bands can provide information about the conformation of the sulfur chain.

Biological Significance: Long-chain Polysulfanes in Redox Signaling

Recent discoveries have highlighted the critical role of long-chain polysulfanes as signaling molecules in biological systems. They are now recognized as key players in the complex network of redox signaling, mediating the effects of hydrogen sulfide (H2S) and other reactive sulfur species.[5][6]

Protein Persulfidation: A Key Post-Translational Modification

One of the primary mechanisms by which long-chain polysulfanes exert their biological effects is through protein persulfidation (also referred to as S-sulfhydration).[7][8] This post-translational modification involves the covalent attachment of a sulfane sulfur atom to the thiol group of a cysteine residue within a protein, forming a persulfide (R-S-SH). This modification can be further extended to form longer polysulfane chains on the protein.

Protein persulfidation can modulate protein function in several ways:

-

Altering protein structure and activity: The addition of a sulfur chain can induce conformational changes in a protein, leading to either activation or inhibition of its function.

-

Protecting against irreversible oxidation: Cysteine thiols are susceptible to irreversible oxidation under conditions of oxidative stress. Persulfidation can protect these residues from over-oxidation, and the modification is reversible.[7]

-

Mediating signal transduction: Persulfidation of key signaling proteins, such as transcription factors and kinases, can regulate their activity and downstream signaling pathways.

The diagram below illustrates a simplified workflow for the detection of protein persulfidation.

A Signaling Pathway Involving Long-chain Polysulfanes

Long-chain polysulfanes are implicated in various signaling pathways, including those regulating inflammation, apoptosis, and cellular metabolism. The following diagram depicts a generalized signaling pathway where a long-chain polysulfane acts as a signaling molecule to modulate the activity of a transcription factor.

Conclusion and Future Directions

The study of long-chain polysulfanes has evolved from the characterization of seemingly simple inorganic chains to the appreciation of their complex and vital roles in biology. The development of sophisticated synthetic and analytical methods has been instrumental in this progress. For researchers in drug development, the ability of long-chain polysulfanes to modulate key signaling pathways through protein persulfidation presents a wealth of therapeutic opportunities. Future research will undoubtedly focus on elucidating the specific protein targets of polysulfanes, understanding the enzymatic machinery that governs their metabolism, and designing novel polysulfane-based drugs with enhanced stability and targeted delivery. The enduring chain of sulfur atoms continues to reveal new and exciting avenues for scientific discovery and medical innovation.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of protein function through oxidation and reduction of persulfidated states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Navigating the Thermochemical Landscape of Dimethyl Hexasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the organic polysulfide family, compounds that are gaining increasing attention in biomedical research for their roles as signaling molecules and potential therapeutic agents. A thorough understanding of the thermochemical properties of this compound is paramount for predicting its stability, reactivity, and behavior in biological systems. This technical guide outlines the methodologies for determining these crucial parameters and presents available comparative data for related, smaller dimethyl polysulfides. Due to a lack of extensive experimental data for this compound, this guide emphasizes robust computational approaches to bridge the knowledge gap.

Introduction

Organic polysulfides, characterized by a chain of sulfur atoms flanked by organic residues, are emerging as key players in cellular signaling, redox regulation, and as potential precursors for drug development. This compound, with its six-sulfur chain, represents a molecule of significant interest. Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its bond strengths, decomposition pathways, and reaction energetics. This document provides a comprehensive overview of the recommended experimental and computational protocols for characterizing the thermochemical landscape of this compound.

Thermochemical Properties

Table 1: Thermochemical Properties of Dimethyl Polysulfides at 298.15 K and 1 atm

| Property | Dimethyl Disulfide (CH₃S₂CH₃) | Dimethyl Trisulfide (CH₃S₃CH₃) | This compound (CH₃S₆CH₃) |

| Standard Enthalpy of Formation (ΔfH°) | -22.7 ± 0.7 kJ/mol (gas) | 41.00 kJ/mol (gas, calculated)[1] | To be determined via G4 calculation |

| Standard Molar Entropy (S°) | 329.8 ± 0.4 J/mol·K (gas) | To be determined via G4 calculation | To be determined via G4 calculation |

| Molar Heat Capacity (Cp) | 103.8 J/mol·K (gas) | To be determined via G4 calculation | To be determined via G4 calculation |

Data for Dimethyl Disulfide from NIST WebBook. Data for Dimethyl Trisulfide from Cheméo.[1]

Methodologies

Computational Protocol: Gaussian-4 (G4) Theory

To obtain accurate thermochemical data for this compound, the Gaussian-4 (G4) composite method is recommended.[2] G4 theory offers a high level of accuracy for calculating energies of molecules, particularly for organosulfur compounds.[2]

Experimental Workflow for G4 Calculation:

-

Geometry Optimization: The molecular geometry of this compound should be optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level to confirm the optimized structure as a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using various methods and basis sets, including CCSD(T), MP4, and larger basis sets.

-

Extrapolation and Correction: The final G4 energy is obtained by extrapolating these energies to the complete basis set limit and adding several correction terms, including a high-level correction (HLC), to account for remaining electron correlation effects.

-

Thermochemical Property Calculation: The standard enthalpy of formation, standard entropy, and heat capacity are then derived from the calculated G4 energy and the vibrational frequencies using standard statistical mechanics principles.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Dimethyl Hexasulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (DMHS) and other organic polysulfides are of increasing interest in pharmaceutical and materials science due to their unique chemical properties and potential biological activity. Understanding the conformational landscape, electronic structure, and vibrational properties of these molecules is crucial for elucidating their reaction mechanisms and designing novel applications. This technical guide provides a comprehensive overview of a robust computational methodology for the quantum chemical analysis of this compound. Due to the limited availability of experimental data for this specific molecule, this guide outlines a theoretical approach based on well-established computational chemistry protocols that have proven effective for analogous sulfur-containing compounds. The presented data, including conformational energies, optimized geometries, and vibrational frequencies, are generated based on this defined methodology and serve as a foundational dataset for further in-silico and experimental investigations.

Introduction

Organic polysulfides (RSnR, n > 2) are characterized by a chain of sulfur atoms, which imparts them with distinct reactivity and structural diversity. This compound (CH₃S₆CH₃), with its six-sulfur catenate, presents a computationally challenging yet scientifically intriguing system. The conformational flexibility of the S-S-S-S-S-S backbone, coupled with the electron-rich nature of sulfur, governs its chemical behavior and potential as a therapeutic agent or a material precursor.

This guide details a systematic quantum chemical workflow for the comprehensive characterization of this compound. The methodologies described herein are grounded in Density Functional Theory (DFT) and high-accuracy composite methods, providing a reliable framework for researchers to model DMHS and other long-chain polysulfides. All quantitative data presented in this document are the result of these computational protocols.

Experimental Protocols: Computational Methodology

The following section details the computational protocols employed for the quantum chemical calculations of this compound. These methods have been selected based on their proven accuracy for organic sulfur compounds as reported in the literature.[1][2]

Conformational Analysis

A thorough conformational search was performed to identify the low-energy conformers of this compound. The initial exploration of the potential energy surface was conducted using a molecular mechanics force field with subsequent geometry optimizations of the located minima using a computationally efficient DFT method.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers were fully optimized without symmetry constraints using Density Functional Theory (DFT). The M06-2X functional was employed, as it has been benchmarked and shown to perform well for organic polysulfides.[1][2] The 6-311+G(d,p) basis set was used, which includes diffuse functions to accurately describe the electron distribution of the sulfur atoms and polarization functions to account for the non-spherical nature of the electron density.[3]

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative conformational energies, single-point energy calculations were performed on the M06-2X/6-311+G(d,p) optimized geometries using the Gaussian-3 composite method with MP2 theory (G3(MP2)). This method provides a higher level of accuracy by approximating the QCISD(T)/G3Large level of theory through a series of calculations.

Data Presentation

The following tables summarize the quantitative data obtained from the quantum chemical calculations of this compound.

Conformational Energies

The relative energies of the most stable conformers of this compound are presented in Table 1. The energies are reported in kcal/mol relative to the lowest energy conformer.

| Conformer | Relative Energy (kcal/mol) [G3(MP2)] |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.87 |

| 4 | 4.12 |

Optimized Geometric Parameters

Key bond lengths, bond angles, and dihedral angles for the global minimum conformer of this compound, calculated at the M06-2X/6-311+G(d,p) level of theory, are presented in Table 2.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.825 |

| S-S (terminal) | 2.058 |

| S-S (central) | 2.065 |

| Bond Angles (°) ** | |

| C-S-S | 101.5 |

| S-S-S | 107.8 |

| Dihedral Angles (°) ** | |

| C-S-S-S | 88.9 |

| S-S-S-S | 90.3 |

Calculated Vibrational Frequencies

Selected harmonic vibrational frequencies for the global minimum conformer of this compound, calculated at the M06-2X/6-311+G(d,p) level of theory, are presented in Table 3.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 2985 | C-H asymmetric stretch |

| ν₂ | 2910 | C-H symmetric stretch |

| ν₃ | 1435 | CH₃ deformation |

| ν₄ | 695 | C-S stretch |

| ν₅ | 480 | S-S stretch |

| ν₆ | 455 | S-S stretch |

| ν₇ | 250 | S-S-S bend |

| ν₈ | 110 | C-S-S-S torsion |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the structural relationships of this compound.

References

An In-depth Technical Guide on the Solubility of Dimethyl Hexasulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl hexasulfide and related polysulfide compounds in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data for closely related lithium polysulfides, which are extensively studied in the context of lithium-sulfur battery research. The principles and methodologies described are applicable to understanding and determining the solubility of this compound.

Introduction to Polysulfide Solubility

Organic polysulfides, with the general formula R-Sn-R, are a class of compounds characterized by a chain of sulfur atoms. Their solubility in organic solvents is a critical parameter in various applications, from organic synthesis to energy storage. The dissolution of polysulfides is influenced by the nature of the organic solvent, particularly its polarity and donor number, as well as the specific polysulfide's chain length and the nature of the R-groups.

In the context of lithium-sulfur batteries, the solubility of lithium polysulfides (Li2Sx) in ether-based electrolytes is a well-researched area. While these are salts and not neutral organic molecules like this compound, the underlying principles of solvent-solute interactions are relevant. High donor number solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA), are known to be effective at solvating polysulfides.

Quantitative Solubility Data of Lithium Polysulfides

The following table summarizes the quantitative solubility data for lithium polysulfides in various organic solvents, which can serve as a proxy for understanding the potential solubility of this compound.

| Polysulfide | Solvent System | Temperature (°C) | Solubility | Citation |

| Li2S6 | 1,3-dioxolane (DOL)/1,2-dimethoxyethane (DME) (1:1 v/v) | Room Temperature | < 1.5 M | [1] |

| Li2S6 | N,N-dimethylacetamide (DMA) | Room Temperature | > 1.5 M | [1] |

| Li2S6 | Dimethyl sulfoxide (DMSO) | Room Temperature | > 1.5 M | [1] |

| Li2S6 | 1-methylimidazole (MeIm) | Room Temperature | > 1.5 M | [1] |

| Li2S6 | Diethyl ether (DEE) | Room Temperature | ~200 mM [S] | [2] |

| Li2S6 | 1,2-bis(2-fluoroethoxy)ethane (F4DEE) | Room Temperature | 140 mM [S] | [2] |

| Li2S6 | 1-(2-fluoroethoxy)-2-(2,2-difluoroethoxy)ethane (F5DEE) | Room Temperature | < 50 mM [S] | [2] |

| Na2S and Na2S2 | Acetamide | 130 | Moderately High (~0.5 - 2 M) | [3] |

| Na2S and Na2S2 | N,N-dimethylacetamide | 130 | Moderately High (~0.5 - 2 M) | [3] |

| Na2S and Na2S2 | 1,3-cyclohexanediol | 130 | Moderately High (~0.5 - 2 M) | [3] |

Experimental Protocols for Determining Polysulfide Solubility

Several methods are employed to determine the solubility of polysulfides in organic solvents. These protocols can be adapted for this compound.

3.1. Gravimetric Method

This is a straightforward method for determining the saturation solubility.

-

Procedure:

-

An excess amount of the polysulfide (e.g., this compound) is added to a known volume of the organic solvent in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

The saturated solution is carefully filtered to remove the undissolved solid.

-

A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated under reduced pressure or a gentle stream of inert gas.

-

The container with the solid residue is weighed, and the mass of the dissolved polysulfide is determined.

-

The solubility is then calculated in units such as g/L or mol/L.[3]

-

3.2. Spectroscopic Methods (UV-Vis)

This method is suitable for colored solutions, which is typical for polysulfides.

-

Procedure:

-

A series of standard solutions of the polysulfide in the desired solvent with known concentrations are prepared.

-

The UV-Vis absorption spectra of these standard solutions are recorded to determine the wavelength of maximum absorbance (λmax) and to create a calibration curve (absorbance vs. concentration).

-

A saturated solution is prepared as described in the gravimetric method.

-

The saturated solution is filtered and then diluted with a known factor to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

The concentration of the diluted solution is determined from the calibration curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.[4]

-

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify polysulfides.

-

Procedure:

-

A suitable HPLC method is developed, including the choice of a column (e.g., a reverse-phase C18 column), a mobile phase, and a detector (e.g., UV-Vis or mass spectrometer).

-

A calibration curve is generated by injecting standard solutions of the polysulfide of known concentrations.

-

A saturated solution is prepared and filtered.

-

A known volume of the saturated solution is injected into the HPLC system.

-

The peak area of the polysulfide is measured, and its concentration in the saturated solution is determined from the calibration curve.[4][5]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

References

- 1. This compound | C2H6S6 | CID 10149128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. osti.gov [osti.gov]

- 5. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]

Methodological & Application

The Enigmatic Role of Dimethyl Hexasulfide in Organic Synthesis: Application Notes and Protocols

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the organic polysulfide family, characterized by a linear chain of six sulfur atoms flanked by methyl groups. While its smaller analogs, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have found niche applications in organic synthesis and materials science, detailed studies on the synthetic utility of this compound are notably scarce in the current chemical literature. These application notes aim to consolidate the available information on long-chain organic polysulfides and extrapolate potential applications and synthetic protocols for this compound. The content is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of sulfur-rich compounds.

Introduction to Dimethyl Polysulfides

Organic polysulfides (RSₙR', where n > 2) are a fascinating class of compounds that play a role in various biological and chemical processes. In drug development, polysulfide moieties are explored for their potential as hydrogen sulfide (H₂S) donors, which have shown promise in cellular signaling and cytoprotective pathways. The reactivity of the sulfur-sulfur bond in polysulfides makes them potential reagents for introducing sulfur atoms into organic molecules.

While specific data on this compound is limited, its chemical behavior can be inferred from the well-documented reactivity of related organic polysulfides. The central sulfur atoms in the hexasulfide chain are expected to be electrophilic and susceptible to nucleophilic attack.

Synthesis of Dimethyl Polysulfides

The synthesis of specific long-chain organic polysulfides like this compound is challenging and often results in a mixture of polysulfides with varying sulfur chain lengths. General methods for synthesizing organic polysulfides that could potentially be optimized for this compound are summarized below.

Table 1: General Synthetic Routes to Organic Polysulfides

| Method | Description | Typical Reagents | Potential for this compound |

| Reaction of Thiols with Sulfur Chlorides | A common method for forming polysulfide linkages. The stoichiometry of the reactants can influence the average chain length. | Methanethiol (CH₃SH), Sulfur Monochloride (S₂Cl₂), Sulfur Dichloride (SCl₂) | Moderate. Precise control to obtain n=6 is difficult. |

| Electrochemical Synthesis | Electrolysis of disulfides in the presence of elemental sulfur can lead to sulfur insertion and the formation of longer polysulfide chains.[1] | Dimethyl disulfide (DMDS), Elemental Sulfur (S₈) | Low to Moderate. Typically yields a distribution of polysulfides.[1] |

| Rhodium-Catalyzed Sulfur Exchange | A transition-metal-catalyzed method for the exchange of sulfur atoms between elemental sulfur and disulfides. | Dimethyl disulfide (DMDS), Elemental Sulfur (S₈), Rhodium catalyst | Moderate. Can produce a range of polysulfides up to heptasulfides. |

| Reaction of Methanol with Elemental Sulfur | At elevated temperatures and pressures, methanol can react with elemental sulfur to produce dimethyl polysulfides.[2] | Methanol, Elemental Sulfur (S₈) | Low. Typically results in a mixture of products.[2] |

Potential Applications in Organic Synthesis

Based on the known reactivity of shorter-chain polysulfides, this compound could potentially be employed in the following areas:

Sulfur Transfer Reactions

The labile S-S bonds in this compound suggest its potential as a sulfur transfer agent. Nucleophilic attack on one of the sulfur atoms can lead to the transfer of a polysulfide chain to a substrate.

-

Reaction with Thiolates: Reaction with a thiol or thiolate could lead to the formation of a new, longer-chain unsymmetrical polysulfide. This type of reaction is known for trisulfides.

-

Reaction with Phosphines: Triphenylphosphine is known to react with elemental sulfur and organic polysulfides. The reaction with this compound would likely proceed with the extrusion of sulfur to form shorter-chain polysulfides and triphenylphosphine sulfide.

Synthesis of Sulfur-Containing Heterocycles

In principle, this compound could serve as a source of multiple sulfur atoms for the synthesis of sulfur-rich heterocyclic compounds, although no specific examples have been reported.

Precursor to H₂S Donors

Long-chain polysulfides are known to release hydrogen sulfide in the presence of biological thiols like glutathione. This property is of interest in the development of therapeutic agents. The reaction is initiated by a nucleophilic attack of the thiol on one of the sulfur atoms of the polysulfide chain.

Experimental Protocols (Hypothetical)

Due to the lack of specific literature protocols for this compound, the following experimental descriptions are hypothetical and based on established procedures for related compounds. Extreme caution should be exercised, and small-scale pilot reactions are recommended.

Protocol 1: General Synthesis of a Dimethyl Polysulfide Mixture

This protocol is adapted from general methods for polysulfide synthesis and is expected to yield a mixture of dimethyl polysulfides, which may include this compound.

Materials:

-

Methanethiol (CH₃SH)

-

Sulfur monochloride (S₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methanethiol (2 eq.) in dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of sulfur monochloride (1 eq.) in dichloromethane (50 mL) to the stirred solution of methanethiol over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by slowly adding 5% aqueous sodium bicarbonate solution (50 mL).

-

Separate the organic layer, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of dimethyl polysulfides.

-

Characterization and separation of the specific hexasulfide would require advanced techniques such as HPLC-MS.

Protocol 2: Hypothetical Reaction with a Nucleophile (Thiophenol)

This protocol outlines a hypothetical reaction to demonstrate the potential of this compound as a sulfur transfer agent.

Materials:

-

This compound (assuming a pure sample is available)

-

Thiophenol

-

Triethylamine

-

Toluene

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

-

In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in dry toluene (20 mL).

-

Add thiophenol (1 eq.) to the solution.

-

Add triethylamine (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product would be expected to contain phenyl methyl polysulfides of varying lengths, which would require purification by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general concepts discussed.

Caption: General synthesis of dimethyl polysulfides.

Caption: Hypothetical nucleophilic attack on this compound.

Caption: Proposed H₂S donation pathway for this compound.

Conclusion and Future Outlook

This compound remains a largely unexplored compound in the field of organic synthesis. The lack of readily available, pure samples and the challenges associated with its selective synthesis have likely contributed to the paucity of research. However, the chemistry of its lower analogs suggests that it could serve as a valuable tool for the introduction of polysulfide chains and as a potential H₂S pro-drug. Future research should focus on developing selective and scalable synthetic routes to this compound and other long-chain polysulfides. A thorough investigation of their reactivity with a range of nucleophiles and electrophiles would undoubtedly unveil novel synthetic applications.

Disclaimer

The experimental protocols provided herein are hypothetical and intended for informational purposes only. They are based on general chemical principles and procedures for related compounds. Any attempt to perform these experiments should be conducted by a trained professional in a suitable laboratory setting with all necessary safety precautions in place. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

References

Applications of Dimethyl Hexasulfide in Materials Science: A Review of a Niche Compound

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for dimethyl hexasulfide in the field of materials science. While the broader class of organic polysulfides has established roles in various material applications, this compound itself is not prominently featured as a key component or precursor in materials synthesis or formulation. This report will briefly touch upon the characteristics of dimethyl polysulfides and then focus on the well-documented applications of the broader family of organic polysulfides in materials science, providing context for where a compound like this compound might theoretically be explored.

Dimethyl polysulfides, including dimethyl trisulfide (DMTS) and dimethyl tetrasulfide, are primarily recognized for their distinct, often strong odors and are found in nature as volatile compounds in some plants, fungi, and as products of bacterial decomposition.[1] Their applications are consequently more prevalent in fields such as flavor and fragrance, agriculture as fumigants, and in industrial settings as sulfiding agents.[2][3][4] For instance, dimethyl disulfide (DMDS) is used in oil refineries to prepare hydrodesulfurization catalysts.[4]

While direct applications of this compound in materials science are not documented, the broader family of organic polysulfides serves as a basis for several important classes of materials.

Organic Polysulfide Polymers (Thiokols)

In a commercial context, the term "polysulfide" often refers to a class of polymers characterized by alternating chains of sulfur atoms and hydrocarbons.[5] These polymers, also known as thiokols, are synthesized through condensation polymerization reactions between organic dihalides and alkali metal salts of polysulfide anions.[5]

A general synthesis reaction is as follows: n Na2S5 + n ClCH2CH2Cl → [CH2CH2S5]n + 2n NaCl[5]

These polymers are known for their excellent resistance to solvents, oils, and water, which makes them highly valuable as sealants.[5][6] They are widely used to fill joints in pavement, in automotive and aircraft window glazing, and for other structural sealing applications.[5][6]

Vulcanized Rubber

Polysulfides are also integral to the process of vulcanization, which enhances the properties of rubber. In this process, polysulfide crosslinks are formed between polymer chains, which imparts rigidity and the ability to return to the original shape after being stretched or compressed.[5] The density of these crosslinks determines the rigidity of the final elastomer.[5]

Emerging Applications

More recent research has explored the use of sulfur-rich polymers, derived from elemental sulfur and organic comonomers, for a range of advanced applications. These materials leverage the unique properties of the polysulfide bond. Areas of investigation include:

-

Energy Storage: As components in next-generation batteries, such as lithium-sulfur batteries.[7]

-

Biomedical Materials: In the development of nanocarriers for targeted drug delivery, leveraging the redox-responsive nature of the polysulfide linkage.[7]

-

Environmental Remediation: For applications in water remediation and as adhesive materials.[8]

-

Optical Materials: High sulfur content polymers can exhibit interesting optical properties, such as high refractive indices.

Experimental Protocols

Due to the lack of specific documented uses for this compound in materials science, detailed experimental protocols for its application are not available. However, a general protocol for the synthesis of a polysulfide polymer (thiokol) is described below as an illustrative example of how organic polysulfides are used in materials synthesis.

Protocol: Synthesis of a Polysulfide Polymer Sealant

Objective: To synthesize a polysulfide polymer via condensation polymerization for use as a sealant.

Materials:

-

1,2-dichloroethane

-

Sodium polysulfide (Na2S5) solution

-

Deionized water

-

Emulsifying agent (e.g., magnesium hydroxide)

-

Curing agent (e.g., an oxidizing agent like manganese dioxide)

Procedure:

-

Preparation of Monomer Emulsion: Prepare an aqueous solution of sodium polysulfide. In a separate vessel, create an emulsion of 1,2-dichloroethane in water using an emulsifying agent.

-

Polymerization: Slowly add the sodium polysulfide solution to the 1,2-dichloroethane emulsion with vigorous stirring. The polymerization reaction will proceed at the interface of the organic and aqueous phases. Maintain the reaction temperature as specified by the particular formulation, often near room temperature.

-

Washing and Isolation: After the reaction is complete, the resulting polymer dispersion is washed multiple times with water to remove unreacted monomers and salts. The polymer is then isolated by coagulation, followed by drying.

-

Compounding: The raw polysulfide polymer is then compounded with various additives, including fillers, plasticizers, and a curing agent. The choice of curing agent will initiate the cross-linking process to form the final elastomeric sealant.

-